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Compound of Interest

Compound Name: Pim-1 kinase inhibitor 2

Cat. No.: B12415096 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular interactions,

quantitative inhibitory data, and experimental methodologies related to Pim-1 Kinase Inhibitor
2. This potent inhibitor is a significant tool in the study of Pim-1 kinase, a serine/threonine

kinase implicated in various cancers.

Quantitative Inhibitory Data
Pim-1 Kinase Inhibitor 2, also known as 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-

pyrimidinamine, demonstrates potent inhibition of the Pim-1 kinase.[1][2] The primary

quantitative measure of its potency is the inhibition constant (Ki).

Inhibitor Name Target Kinase
Inhibition
Constant (Ki)

CAS Number
Molecular
Formula

Pim-1 Kinase

Inhibitor 2
Pim-1 91 nM 477845-12-8 C₁₇H₁₁ClN₄O

Molecular Interactions and Binding Mode
Pim-1 Kinase Inhibitor 2 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding

pocket of the Pim-1 kinase, preventing the natural substrate, ATP, from binding and thus
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inhibiting the kinase's phosphorylating activity.[3] The inhibitor specifically targets the hinge

region of the kinase's ATP-binding site.[2][3]

While a specific crystal structure of Pim-1 in complex with this exact inhibitor is not publicly

available, extensive structural biology studies on Pim-1 with other inhibitors reveal key features

of the ATP-binding pocket. The hinge region of Pim-1 is unique as it contains a proline residue

(Pro123), which prevents the formation of the canonical hydrogen bonds that are common in

many other kinases.[4] Consequently, inhibitors often rely on other types of interactions to

achieve high affinity and specificity.

Based on docking studies and the known structure of the Pim-1 active site, the binding of Pim-
1 Kinase Inhibitor 2 is likely stabilized by a combination of:

Hydrophobic Interactions: The aromatic rings of the inhibitor are expected to form

hydrophobic interactions with nonpolar residues within the ATP-binding pocket.

Hydrogen Bonds: Although the canonical hinge interactions are disrupted by Pro123, the

inhibitor can still form hydrogen bonds with other residues in the active site, such as the

backbone of the hinge region or with key catalytic residues like Lys67.[4]

Van der Waals Forces: Close packing of the inhibitor within the binding pocket leads to

favorable van der Waals interactions.

Experimental Protocols
The determination of the inhibitory activity of compounds like Pim-1 Kinase Inhibitor 2
involves various biochemical assays. Below are detailed methodologies for common kinase

inhibition assays.

In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) and inhibition

constant (Ki) is through an in vitro kinase assay. This can be performed using various detection

methods, such as radioactivity, fluorescence, or luminescence.

Objective: To measure the ability of an inhibitor to block the phosphorylation of a substrate by

the target kinase.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10245091/
https://www.caymanchem.com/product/17809/pim-1-inhibitor-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245091/
https://pubmed.ncbi.nlm.nih.gov/23936194/
https://www.benchchem.com/product/b12415096?utm_src=pdf-body
https://www.benchchem.com/product/b12415096?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23936194/
https://www.benchchem.com/product/b12415096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant Pim-1 kinase

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

ATP (adenosine triphosphate)

Substrate (e.g., a peptide with a known phosphorylation site for Pim-1, like a BAD-derived

peptide)

Pim-1 Kinase Inhibitor 2 (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding

Assay reagents)

Microplates (e.g., 384-well plates)

Procedure:

Compound Preparation: Prepare a serial dilution of Pim-1 Kinase Inhibitor 2 in DMSO.

Further dilute these in the kinase buffer to the desired final concentrations.

Reaction Setup: In a microplate, add the Pim-1 kinase and the inhibitor at various

concentrations.

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

specific period (e.g., 60 minutes).

Termination and Detection: Stop the reaction and measure the kinase activity. The method of

detection will vary depending on the assay format:

ADP-Glo™ Assay: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the

Kinase Detection Reagent to convert the generated ADP back to ATP, which is then

measured via a luciferase reaction.
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LanthaScreen™ Assay: This is a binding assay where a fluorescently labeled tracer

competes with the inhibitor for binding to the kinase. The signal is measured using Time-

Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Data Analysis: Plot the measured kinase activity against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which

also takes into account the ATP concentration used in the assay.

Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial

role in cell survival and proliferation by phosphorylating various downstream targets, including

the pro-apoptotic protein BAD.
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Caption: Pim-1 Signaling Pathway and Point of Inhibition.
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Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the inhibitory potential

of a compound against a target kinase.
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Caption: General Experimental Workflow for a Kinase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12415096?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/pim-1-inhibitor-2-477845-12-8
https://www.caymanchem.com/product/17809/pim-1-inhibitor-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10245091/
https://pubmed.ncbi.nlm.nih.gov/23936194/
https://pubmed.ncbi.nlm.nih.gov/23936194/
https://www.benchchem.com/product/b12415096#understanding-the-molecular-interactions-of-pim-1-kinase-inhibitor-2
https://www.benchchem.com/product/b12415096#understanding-the-molecular-interactions-of-pim-1-kinase-inhibitor-2
https://www.benchchem.com/product/b12415096#understanding-the-molecular-interactions-of-pim-1-kinase-inhibitor-2
https://www.benchchem.com/product/b12415096#understanding-the-molecular-interactions-of-pim-1-kinase-inhibitor-2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12415096?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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